1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
“N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-13-5-3-7-15(11-13)19-21-20(26-23-19)18-17(25)9-10-24(22-18)16-8-4-6-14(2)12-16/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBUUWUNDKUWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the phenyl and chlorophenyl groups. The final step usually involves the formation of the urea linkage through a reaction between an isocyanate and an amine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that derivatives of oxadiazole and dihydropyridazine exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one have been shown to possess activity against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Research has demonstrated that this compound and its analogs can induce apoptosis in cancer cells. The presence of oxadiazole moieties has been linked to the inhibition of tumor growth through various pathways, including the modulation of apoptosis-related proteins . In vitro studies have shown promising results against several cancer cell lines.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. It has been reported that derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases . This property is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory disorders.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under acidic or basic conditions.
- Dihydropyridazine Synthesis : The dihydropyridazine framework is formed via cyclization reactions involving appropriate precursors.
- Final Coupling : The final product is obtained by coupling the oxadiazole derivative with the dihydropyridazine under controlled conditions to ensure high yield and purity.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- A study published in International Journal of Chemical Sciences examined the synthesis and biological evaluation of similar compounds highlighting their antibacterial efficacy against Mycobacterium tuberculosis .
- Another investigation focused on the anticancer properties of related oxadiazole derivatives, demonstrating their ability to inhibit cell proliferation in various cancer models .
Mechanism of Action
The mechanism of action of “N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea: can be compared with other urea derivatives, such as:
Uniqueness
The uniqueness of “N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” lies in its specific structural features, such as the presence of the chlorophenyl group and the morpholinylcarbonyl moiety, which may confer unique biological activities and chemical properties.
Biological Activity
The compound 1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure
The compound is characterized by the presence of both a dihydropyridazinone and an oxadiazole moiety. The oxadiazole ring is known for contributing to various biological activities due to its ability to interact with multiple molecular targets.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, compounds with oxadiazole units have shown inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Lung Adenocarcinoma (LXFA 629) | 85.0 |
| Human Breast Cancer (MAXF 401) | 78.5 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 90.0 |
These findings suggest that the compound may serve as a precursor for developing more potent anticancer agents .
Anti-inflammatory Activity
Compounds similar to This compound have demonstrated anti-inflammatory effects through inhibition of cyclooxygenases (COX-1 and COX-2). In a study evaluating various pyridazinone derivatives, several compounds showed promising results in reducing inflammation markers in vitro .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that derivatives of pyridazinones exhibit activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results highlight the compound's potential as an antimicrobial agent .
Case Studies
- Anticancer Study : A series of experiments conducted on human cancer cell lines demonstrated that modifications to the oxadiazole ring significantly enhanced the anticancer activity of the parent compound. The study reported that specific substitutions led to an increase in potency against resistant cancer cell lines .
- Anti-inflammatory Research : In vivo studies using animal models indicated that the administration of pyridazinone derivatives resulted in a marked reduction in paw edema compared to controls. This suggests a strong anti-inflammatory effect mediated through COX inhibition .
- Antimicrobial Investigation : A recent study evaluated the efficacy of various pyridazinone derivatives against clinical isolates of bacteria and fungi. The findings showed that certain modifications could enhance antimicrobial activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
